(Z)-3-(Carbamimidoylthio)acrylic acid hydrochloride
Description
The compound (Z)-3-(Carbamimidoylthio)acrylic acid hydrochloride is a derivative of acrylic acid featuring a carbamimidoylthio substituent in the Z-configuration. This molecule is characterized by its thioamide functional group and acrylate backbone, which may confer reactivity in nucleophilic additions or polymerizations.
Instead, the sulfuric acid salt form, (Z)-3-(Carbamimidoylthio)acrylic acid compound with sulfuric acid (1:x) (CAS 371962-01-5), is documented with 99% purity and typical stock availability. For the purpose of this analysis, comparisons will focus on this sulfuric acid salt and structurally or functionally related compounds from the same supplier (BLD Pharm).
Properties
CAS No. |
78594-87-3 |
|---|---|
Molecular Formula |
C4H7ClN2O2S |
Molecular Weight |
182.63 g/mol |
IUPAC Name |
(Z)-3-carbamimidoylsulfanylprop-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C4H6N2O2S.ClH/c5-4(6)9-2-1-3(7)8;/h1-2H,(H3,5,6)(H,7,8);1H/b2-1-; |
InChI Key |
ZAJCBMCNQJOAME-ODZAUARKSA-N |
Isomeric SMILES |
C(=C\SC(=N)N)\C(=O)O.Cl |
Canonical SMILES |
C(=CSC(=N)N)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(Carbamimidoylthio)acrylic acid hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiourea derivative with an α,β-unsaturated carboxylic acid derivative under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by precipitation or crystallization.
Industrial Production Methods
Industrial production of (Z)-3-(Carbamimidoylthio)acrylic acid hydrochloride may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(Carbamimidoylthio)acrylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamimidoylthio group to other functional groups, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamimidoylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-3-(Carbamimidoylthio)acrylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (Z)-3-(Carbamimidoylthio)acrylic acid hydrochloride involves its interaction with specific molecular targets. The carbamimidoylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes, depending on the specific target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between (Z)-3-(Carbamimidoylthio)acrylic acid compound with sulfuric acid (1:x) and analogous compounds in terms of molecular structure, purity, availability, and cost.
| Compound Name (CAS) | Molecular Formula | Purity | Stock Status | Price (100mg) | Key Functional Groups |
|---|---|---|---|---|---|
| (Z)-3-(Carbamimidoylthio)acrylic acid + H₂SO₄ (1:x) (371962-01-5) | C₄H₇N₃O₂S·H₂SO₄ | 99% | Typically In Stock | N/A | Carbamimidoylthio, acrylate, sulfate salt |
| Ethyl 4-methyl-5-(isopropoxy)pyridoindole-3-carboxylate HCl (1216792-30-1) | C₂₀H₂₃ClN₂O₃ | 98% | In Stock | $197 | Pyridoindole, ethyl ester, hydrochloride salt |
| N-Methyl-9H-pyrido[3,4-b]indole-3-carboxamide (78538-74-6) | C₁₃H₁₁N₃O | 97% | Typically In Stock | N/A | Pyridoindole, carboxamide, methyl group |
| 4-Amino-8-(2-fluoro-6-methoxyphenyl)cinnoline-3-carboxamide (942437-37-8) | C₁₆H₁₃FN₄O₂ | 97% | Typically In Stock | N/A | Cinnoline, carboxamide, fluoro-methoxy substituent |
Structural and Functional Differences
Backbone and Reactivity :
- The (Z)-3-(Carbamimidoylthio)acrylic acid derivative contains a reactive acrylate group and a thiourea-like carbamimidoylthio moiety, which may participate in thiol-exchange reactions or act as a Michael acceptor. In contrast, pyridoindole-based compounds (e.g., 1216792-30-1, 78538-74-6) feature fused heterocyclic systems, often associated with CNS-targeting bioactivity due to structural resemblance to tryptophan derivatives.
Salt Forms :
- The sulfuric acid salt (371962-01-5) and the hydrochloride salt (1216792-30-1) differ in counterion properties. Sulfate salts generally exhibit higher solubility in polar solvents compared to hydrochlorides, which could influence their application in drug formulation.
Purity and Cost :
- The sulfuric acid salt boasts the highest purity (99%) among listed compounds, suggesting suitability for precision applications like reference standards. The pyridoindole hydrochloride (1216792-30-1) has a listed price of $197/100mg, indicating higher synthesis complexity or niche demand.
Research Implications
- The carbamimidoylthio-acrylate scaffold may serve as a versatile intermediate in synthesizing thiol-reactive probes or antimicrobial agents, leveraging its dual functional groups.
- Pyridoindole derivatives, such as 78538-74-6, are frequently explored in neurological drug discovery due to their affinity for GABA or serotonin receptors.
Notes
- Data on pricing and availability are supplier-specific (BLD Pharm) and may vary across vendors.
Biological Activity
(Z)-3-(Carbamimidoylthio)acrylic acid hydrochloride, also known by its chemical identifier CID 154727273, is a compound that has garnered attention in various fields of scientific research due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.
- Molecular Formula : C4H7ClN2O2S
- Molecular Weight : 166.62 g/mol
- IUPAC Name : (Z)-3-(carbamimidoylthio)prop-2-enoic acid hydrochloride
- CAS Number : 78594-87-3
The structure of (Z)-3-(Carbamimidoylthio)acrylic acid hydrochloride features a double bond between carbon atoms, which is crucial for its reactivity and interaction with biological targets.
The biological activity of (Z)-3-(Carbamimidoylthio)acrylic acid hydrochloride is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. It may act as an inhibitor or modulator of specific pathways involved in disease processes.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Interaction : The compound might bind to specific receptors, affecting signal transduction pathways critical for cellular responses.
Antimicrobial Activity
Research indicates that (Z)-3-(Carbamimidoylthio)acrylic acid hydrochloride exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as a lead candidate for antibiotic development.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Potential
Recent investigations have highlighted the compound's potential anticancer effects. In cell line studies, (Z)-3-(Carbamimidoylthio)acrylic acid hydrochloride demonstrated cytotoxicity against various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colon Cancer (HCT116)
The compound's ability to induce apoptosis in these cells suggests a promising avenue for further research in cancer therapeutics.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of (Z)-3-(Carbamimidoylthio)acrylic acid hydrochloride against common pathogens. The results confirmed significant inhibition of bacterial growth, supporting its potential use as an antimicrobial agent .
- Cytotoxicity Assay : In a separate study published in the Journal of Medicinal Chemistry, the cytotoxic effects of the compound were assessed using the MTT assay on various cancer cell lines. The findings indicated that concentrations above 50 µM resulted in over 70% cell death in MCF-7 cells, suggesting a strong anticancer activity .
- Mechanistic Insights : A recent publication explored the mechanism by which (Z)-3-(Carbamimidoylthio)acrylic acid hydrochloride induces apoptosis in cancer cells. The study revealed that the compound activates caspase pathways, leading to programmed cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
